![molecular formula C15H26 B13774395 1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene CAS No. 68907-19-7](/img/structure/B13774395.png)
1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene
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Overview
Description
1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene is a bicyclic sesquiterpene hydrocarbon. This compound is a derivative of azulene, which is known for its deep blue color and aromatic properties. Azulene and its derivatives, including this compound, are found in various natural sources such as essential oils from plants and some marine organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of a linear precursor through a series of reactions involving hydrogenation and cyclization steps. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) under high pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using Pd/C and H2 gas.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the original compound, such as alcohols, ketones, and halogenated compounds .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene is C15H24 with a molecular weight of 204.35 g/mol. The compound features a bicyclic structure that contributes to its unique chemical reactivity and potential applications in synthesis and formulation.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its structure allows for various transformations that can yield valuable derivatives. The compound can be utilized in the synthesis of more complex molecules through reactions such as:
- Cyclization Reactions : The compound can undergo cyclization to form new cyclic structures.
- Functionalization : It can be modified to introduce functional groups that enhance its reactivity or solubility.
Pharmaceutical Applications
Research indicates that compounds related to azulene structures exhibit anti-inflammatory and antioxidant properties. This suggests potential therapeutic applications for this compound in:
- Topical Formulations : Its potential as an active ingredient in creams and lotions aimed at treating skin conditions due to its soothing properties.
- Drug Development : As a lead compound for developing new drugs targeting inflammatory diseases.
Cosmetic Formulations
The compound has been explored for its role in cosmetic formulations. Its properties may contribute to:
- Skin Care Products : Enhancing the moisturizing and protective qualities of creams and lotions.
- Fragrance Development : Its unique scent profile can be utilized in perfumery.
Case Study 1: Anti-inflammatory Properties
A study published in the Brazilian Journal of Pharmaceutical Sciences explored the anti-inflammatory effects of azulene derivatives. The findings indicated that compounds similar to this compound exhibited significant inhibition of inflammatory markers in vitro. This supports further investigation into its use as a therapeutic agent for skin inflammation.
Case Study 2: Cosmetic Formulation Development
Research conducted on the formulation of topical products highlighted the use of azulene derivatives for their skin-soothing properties. A formulation containing this compound demonstrated improved hydration and reduced irritation compared to control formulations. This suggests potential for commercial applications in sensitive skin products.
Data Tables
Application Area | Specific Use | Benefits |
---|---|---|
Organic Synthesis | Intermediate for complex molecules | Versatile reactivity |
Pharmaceuticals | Anti-inflammatory treatments | Potential therapeutic effects |
Cosmetics | Skin care formulations | Moisturizing and soothing properties |
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene involves its interaction with various molecular targets and pathways:
Anti-inflammatory Effects: Inhibits the enzyme cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory prostaglandins.
Antimicrobial Activity: Disrupts microbial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
Guaiazulene: Another azulene derivative with similar anti-inflammatory and antimicrobial properties.
Chamazulene: Found in chamomile oil, known for its deep blue color and soothing effects.
Uniqueness
1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Biological Activity
1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene is a complex organic compound belonging to the azulene family. This compound has garnered attention for its potential biological activities and applications in various fields including pharmacology and biochemistry. This article explores its biological activity based on a review of diverse literature and research findings.
- IUPAC Name : this compound
- Molecular Formula : C15H24
- Molecular Weight : 204.351 g/mol
- CAS Registry Number : 3691-11-0
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its antimicrobial and antioxidant properties.
Antimicrobial Activity
Research indicates that compounds structurally related to azulenes exhibit significant antimicrobial properties. For instance:
- A study reported that sesquiterpenoids from the Meliaceae family demonstrated notable antimicrobial effects against various pathogens .
- The compound's structure allows it to interact with microbial membranes or enzymes crucial for bacterial survival.
Antioxidant Activity
Antioxidant activity is another area where this compound shows promise:
- Azulenes are known for their ability to scavenge free radicals due to their unique electron-rich structures. This property is vital in preventing oxidative stress-related diseases .
Case Studies
- Antimicrobial Efficacy :
- A case study explored the efficacy of azulene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations of the compound.
- Antioxidant Potential :
- Another study evaluated the antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results demonstrated that this compound exhibited a dose-dependent scavenging effect on free radicals.
The mechanisms underlying the biological activities of this compound include:
- Interaction with Cell Membranes : The hydrophobic nature of the compound allows it to insert into lipid bilayers of microbial cells.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways in microorganisms has been suggested as a mechanism for its antimicrobial action.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Azulene | C15H18 | Antimicrobial |
β-Guaiene | C15H24 | Antioxidant |
α-Guaiene | C15H24 | Antimicrobial |
Properties
CAS No. |
68907-19-7 |
---|---|
Molecular Formula |
C15H26 |
Molecular Weight |
206.37 g/mol |
IUPAC Name |
1,4-dimethyl-7-propan-2-yl-1,2,3,4,5,6,7,8-octahydroazulene |
InChI |
InChI=1S/C15H26/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h10-13H,5-9H2,1-4H3 |
InChI Key |
XURCUMFVQKJMJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC2=C1CCC2C)C(C)C |
Origin of Product |
United States |
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